Yonkenafil hydrochloride

PDE5 IC50 Potency

Choose Yonkenafil hydrochloride for PDE5 research—a pyrrolo[2,3-d]pyrimidin-4-one analog with 2.25-fold greater potency (IC50 2.0 nM) than sildenafil and enhanced PDE6 selectivity, minimizing visual disturbance confounds. Its PK profile (37.2% AUC increase in elderly) enables precise dose selection for geriatric ED/PAH trials. Documented neuroprotection via cGMP/Nogo-R pathway in stroke & Alzheimer's models. ≥98% purity ensures reproducible results. NOT interchangeable with generic PDE5 inhibitors.

Molecular Formula C24H34ClN5O4S
Molecular Weight 524.1 g/mol
Cat. No. B12387563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYonkenafil hydrochloride
Molecular FormulaC24H34ClN5O4S
Molecular Weight524.1 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
InChIInChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H
InChIKeyCDCLCASCGRHUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Evidence for Yonkenafil Hydrochloride: A Novel PDE5 Inhibitor with Quantifiable Differentiation


Yonkenafil hydrochloride (Tunodafil hydrochloride), a novel pyrrolo[2,3-d]pyrimidin-4-one analog of cyclic guanosine monophosphate (cGMP), is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor [1]. Developed as a next-generation therapeutic for erectile dysfunction (ED) and under investigation for neuroprotective applications, its chemical structure (2-(2-ethoxy-5-(4-ethylpiperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one hydrochloride) distinguishes it from classical PDE5 inhibitors like sildenafil and vardenafil .

Why Generic PDE5 Inhibitors Cannot Substitute for Yonkenafil Hydrochloride in Research and Clinical Settings


Generic substitution of PDE5 inhibitors is scientifically unsound due to significant, quantifiable differences in their molecular pharmacology. While sildenafil, tadalafil, vardenafil, and avanafil all target PDE5, their chemical scaffolds (e.g., pyrazolopyrimidinone for sildenafil vs. pyrrolopyrimidinone for yonkenafil) confer divergent selectivity profiles against other PDE isoforms (PDE1, PDE6) [1], distinct pharmacokinetic parameters including half-life and exposure , and unique in vivo efficacy and safety outcomes [2]. For instance, differences in PDE6 selectivity directly correlate with the incidence and severity of visual disturbances, a common class-related adverse event [1]. Therefore, assuming interchangeability without direct, head-to-head quantitative evidence risks experimental failure, inaccurate dose-response modeling, and compromised safety assessments in both preclinical research and clinical trial design.

Quantitative Head-to-Head and Cross-Study Evidence for Yonkenafil Hydrochloride Differentiation


2.25-Fold Higher PDE5 Inhibitory Potency vs. Sildenafil in Direct Head-to-Head Comparison

In a direct head-to-head pharmacodynamics study comparing yonkenafil with sildenafil, yonkenafil exhibited an IC50 of 2.0 nM against PDE5, compared to sildenafil's IC50 of 4.5 nM [1]. This indicates a 2.25-fold higher potency for the target enzyme in vitro.

PDE5 IC50 Potency Enzyme Inhibition

Improved PDE5 Selectivity Over PDE6 vs. Sildenafil: A Rationale for Reduced Visual Adverse Events

In comparative selectivity profiling, yonkenafil demonstrated superior selectivity for PDE5 over the retinal isoform PDE6 compared to sildenafil [1]. A key indicator of this class-level difference is the PDE6 IC50 of sildenafil, which has been reported at 53.3 nM . The improved selectivity of yonkenafil translates into a better overall safety profile in animal models, with fewer signs of visual disturbances [1].

PDE5 PDE6 Selectivity Safety Pharmacology

Quantified Age-Dependent Pharmacokinetic Shift: A Key Consideration for Geriatric Studies

A Phase I clinical study quantified the age-related pharmacokinetic (PK) differences for yonkenafil and its active metabolite, M459. In elderly subjects (n=12) compared to young subjects (n=12) following a single 100 mg oral dose, yonkenafil exposure (AUC0-t) was 37.2% higher and its Cmax was 16.8% higher, while the metabolite M459 showed a more pronounced effect with an 81.1% higher AUC0-t and a 4.05-hour longer half-life . The study also confirmed yonkenafil's primary metabolism by CYP3A4/5 [1].

Pharmacokinetics Elderly AUC Cmax Age-related

Demonstrated Neuroprotection in Stroke and Alzheimer's Disease Models: Expanding Therapeutic Utility Beyond ED

In a rat model of acute experimental stroke (middle cerebral artery occlusion), yonkenafil administration starting 2 hours post-occlusion significantly reduced cerebral infarction and edema [1]. Its neuroprotective effects were linked to modulation of the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway [1]. In a separate study using an APP/PS1 transgenic mouse model of Alzheimer's disease, yonkenafil improved cognitive function and ameliorated amyloid-beta burden [2]. While sildenafil has also shown neuroprotective effects, the specific potency and selectivity profile of yonkenafil underpin its distinct efficacy in these CNS models [3].

Neuroprotection Ischemic Stroke Alzheimer's Disease cGMP Nogo-R

Key Research and Industrial Applications for Yonkenafil Hydrochloride Based on Evidence


Preclinical Drug Discovery for Erectile Dysfunction and Pulmonary Arterial Hypertension

Given its 2.25-fold higher PDE5 inhibitory potency (IC50 2.0 nM) compared to sildenafil and improved selectivity over PDE6 [1], yonkenafil hydrochloride is an ideal lead-like tool for in vitro and in vivo efficacy screening in ED and PAH models. Its superior selectivity profile makes it particularly valuable for studying mechanisms of action while minimizing PDE6-related confounds.

Clinical Trial Design with Geriatric Populations

The well-defined, age-dependent pharmacokinetic profile of yonkenafil—characterized by a 37.2% increase in AUC0-t and a 16.8% increase in Cmax in elderly subjects —enables precise, data-driven dose selection. This evidence is critical for designing Phase II/III clinical trials targeting older demographics, ensuring both safety and efficacy by accounting for predictable changes in drug exposure.

Neuroscience Research in Stroke and Neurodegeneration

Yonkenafil has demonstrated significant neuroprotective efficacy in a rat model of acute stroke and cognitive improvement in an APP/PS1 transgenic mouse model of Alzheimer's disease [1]. Its proven activity in the CNS, targeting the cGMP-dependent Nogo-R pathway , supports its use in advanced neuroscience research programs focused on neuroinflammation, synaptic plasticity, and neurorestorative therapies.

Pharmacology and Toxicology Education

As a novel, structurally distinct PDE5 inhibitor with a fully characterized preclinical and early clinical profile, yonkenafil hydrochloride serves as an excellent case study for graduate and professional education in pharmacology and toxicology. Its documented potency, selectivity, pharmacokinetics, and neuroprotective effects provide a rich, evidence-based narrative for teaching drug development principles, from bench to bedside.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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